3-(3-CHLORO-PHENYL)-2-METHYL-ACRYLIC ACID
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Overview
Description
3-(3-Chloro-phenyl)-2-methyl-acrylic acid is an organic compound with a molecular formula of C10H9ClO2 This compound features a chlorinated phenyl ring attached to a methyl-substituted acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-phenyl)-2-methyl-acrylic acid typically involves the reaction of 3-chlorobenzaldehyde with methyl acrylate in the presence of a base, followed by hydrolysis. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Methanol or ethanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-phenyl)-2-methyl-acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products
Oxidation: Formation of 3-(3-chloro-phenyl)-2-methyl-propanoic acid.
Reduction: Formation of 3-(3-chloro-phenyl)-2-methyl-propanol.
Substitution: Formation of 3-(3-amino-phenyl)-2-methyl-acrylic acid or 3-(3-mercapto-phenyl)-2-methyl-acrylic acid.
Scientific Research Applications
3-(3-Chloro-phenyl)-2-methyl-acrylic acid has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-phenyl)-2-methyl-acrylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-phenyl)-2-methyl-acrylic acid
- 3-(3-Bromo-phenyl)-2-methyl-acrylic acid
- 3-(3-Methyl-phenyl)-2-methyl-acrylic acid
Uniqueness
3-(3-Chloro-phenyl)-2-methyl-acrylic acid is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. The position of the chlorine atom can affect the compound’s electronic properties and interactions with other molecules, making it distinct from its analogs.
Properties
IUPAC Name |
(E)-3-(3-chlorophenyl)-2-methylprop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-7(10(12)13)5-8-3-2-4-9(11)6-8/h2-6H,1H3,(H,12,13)/b7-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGZPQKRDHNWQS-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=CC=C1)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC(=CC=C1)Cl)/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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